The Strategic Utility of Methyl 4-(5'-bromo-[2,2'-bithiophen]-5-yl)benzoate in Advanced Materials and Drug Discovery
The Strategic Utility of Methyl 4-(5'-bromo-[2,2'-bithiophen]-5-yl)benzoate in Advanced Materials and Drug Discovery
Executive Summary
In the rapidly evolving fields of organic electronics and medicinal chemistry, the rational design of molecular building blocks is paramount. Methyl 4-(5'-bromo-[2,2'-bithiophen]-5-yl)benzoate (CAS: 2845127-09-3) represents a highly specialized, multifunctional intermediate[1]. By combining a highly polarizable[2,2'-bithiophene] core with orthogonal functional handles—a reactive aryl bromide and an electron-withdrawing methyl ester—this molecule serves as a premier scaffold for constructing Donor-Acceptor (D-A) architectures[2].
This technical guide dissects the physicochemical properties, mechanistic rationale, and validated experimental workflows for utilizing this compound in the synthesis of advanced organic semiconductors and pharmaceutical intermediates.
Molecular Architecture and Physicochemical Profile
The utility of Methyl 4-(5'-bromo-[2,2'-bithiophen]-5-yl)benzoate stems from its tripartite structure.
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The Bromo Handle: Positioned at the 5'-carbon of the bithiophene, the bromine atom occupies the most sterically accessible and electronically activated site, priming the molecule for transition-metal-catalyzed cross-coupling.
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The[2,2'-Bithiophene] Core: Acts as an electron-rich ( π -donor) spacer. Its inherent coplanarity facilitates strong intermolecular π−π stacking, a critical requirement for charge carrier mobility in solid-state devices[3].
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The Methyl Benzoate Moiety: Functions as an electron-withdrawing group (EWG) that lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system, establishing a strong push-pull dipole[4]. Furthermore, the methyl ester protects the latent carboxylic acid, preventing catalyst poisoning during cross-coupling reactions.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | Methyl 4-(5'-bromo-[2,2'-bithiophen]-5-yl)benzoate |
| CAS Registry Number | 2845127-09-3 |
| Molecular Formula | C₁₆H₁₁BrO₂S₂ |
| Molecular Weight | 379.29 g/mol |
| Typical Purity | ≥95% |
| SMILES String | O=C(OC)C1=CC=C(C=C1)C2=CC=C(C3=CC=C(Br)S3)S2 |
Table 1: Key physicochemical and structural parameters of the target compound[1].
Fig 1. Electronic push-pull architecture of the D-A molecular system.
Applications in Optoelectronics and Semiconductors
Thiophene-based derivatives are foundational to the development of Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs)[3]. When Methyl 4-(5'-bromo-[2,2'-bithiophen]-5-yl)benzoate is subjected to further π -extension, it forms the backbone of high-performance organic semiconductors.
The modular synthesis of unsymmetrical thiophene and benzothiophene derivatives allows researchers to fine-tune the Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels[5]. By converting the bromo group into an extended alkyl-thiophene or fused benzothieno-thiophene (BTT) core, the resulting thin films exhibit exceptional p-channel activity. Recent studies on analogous BTT derivatives have demonstrated hole mobilities up to 0.057 cm2 V−1 s−1 and current on/off ratios exceeding 107 under ambient conditions, driven by the superb surface coverage and crystallinity of the thin films[6][7].
Validated Experimental Workflows
To harness the full potential of this building block, rigorous synthetic protocols must be employed. The following workflows are designed as self-validating systems, incorporating mechanistic causality to ensure high yields and purity.
Fig 2. Sequential cross-coupling and hydrolysis workflow for core extension.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Extend the π -conjugated system by replacing the 5'-bromo group with an aryl or heteroaryl moiety.
Mechanistic Causality: We select Pd(dppf)Cl2 over standard Pd(PPh3)4 because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the rate-limiting reductive elimination step. This is crucial when dealing with the steric bulk of extended bithiophene systems, minimizing competitive protodeboronation of the boronic acid.
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask, combine Methyl 4-(5'-bromo-[2,2'-bithiophen]-5-yl)benzoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (3.0 equiv).
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Solvation & Degassing: Add a solvent mixture of Toluene/Ethanol/ H2O (2:1:1 v/v/v). Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle.
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Catalyst Addition: Under a positive argon flow, add Pd(dppf)Cl2 (0.05 equiv).
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Reaction: Heat the mixture to 90°C for 12 hours with vigorous stirring.
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Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes/Ethyl Acetate 4:1). The starting material (highly UV-active) should completely disappear, replaced by a lower-Rf, intensely fluorescent product spot.
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Workup: Cool to room temperature, extract with Dichloromethane (3 x 20 mL), wash with brine, dry over anhydrous MgSO4 , and purify via silica gel column chromatography.
Protocol 2: Saponification of the Methyl Ester
Objective: Convert the robust methyl ester protecting group into a free carboxylic acid for subsequent amidation or surface-anchoring in dye-sensitized solar cells.
Mechanistic Causality: A biphasic Tetrahydrofuran (THF)/Water system is utilized. The highly hydrophobic, extended bithiophene core is entirely insoluble in pure water, while the hydroxide base requires an aqueous medium. THF ensures complete solvation of the organic substrate, allowing the hydroxide ion to attack the ester carbonyl at the phase boundary. Lithium hydroxide ( LiOH ) is preferred over NaOH because the Li+ cation strongly coordinates with the carbonyl oxygen, increasing its electrophilicity.
Step-by-Step Methodology:
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Solvation: Dissolve the purified ester from Protocol 1 (1.0 equiv) in THF (0.1 M concentration).
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Hydrolysis: Add an aqueous solution of LiOH⋅H2O (5.0 equiv in a volume equal to 1/3 of the THF).
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Reaction: Heat the biphasic mixture to 60°C for 4-6 hours.
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Acidification: Cool the mixture to 0°C and slowly add 1M HCl dropwise until the pH reaches 2. Causality: Protonation of the carboxylate generates the neutral carboxylic acid, which drastically reduces its solubility in the aqueous-organic mixture, driving precipitation.
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Self-Validation (NMR): Isolate the precipitate via vacuum filtration. Analyze via 1H NMR (in DMSO- d6 ). The successful conversion is validated by the complete disappearance of the sharp methyl ester singlet at ∼3.9 ppm and the appearance of a broad carboxylic acid proton peak at >12.0 ppm .
References
- Advanced ChemBlocks. "Methyl 4-(5'-bromo-[2,2'-bithiophen]-5-yl)benzoate". achemblock.com.
- Sigma-Aldrich. "Methyl 4-(5'-bromo-[2,2'-bithiophen]-5-yl)benzoate". sigmaaldrich.com.
- PubChem - NIH. "Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081". nih.gov.
- MDPI. "Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[1]benzo-thieno[3,2-b][1]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties". mdpi.com.
- Semantic Scholar. "Modular synthesis of unsymmetrical [1]benzothieno[3,2-b][1]benzothiophene molecular semiconductors for organic transistors". semanticscholar.org.
- RSC Publishing. "Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance". rsc.org.
- MDPI. "Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors". mdpi.com.
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